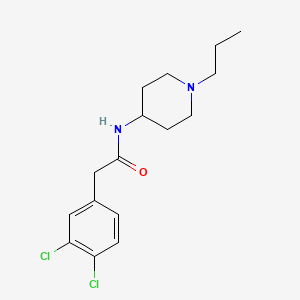
5-nitro-2-propoxybenzonitrile
Descripción general
Descripción
"5-nitro-2-propoxybenzonitrile" is a chemical compound that is a subject of interest in various chemical research areas. Its properties and reactions are explored for potential applications in different fields of chemistry.
Synthesis Analysis
- The synthesis of similar compounds, such as 2-aminobenzonitriles, can be achieved through processes involving nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of arylindoles, which may have relevance to synthesizing 5-nitro-2-propoxybenzonitrile (Chen et al., 2018).
Molecular Structure Analysis
- The molecular structure of compounds like 5-nitro-2-propoxybenzonitrile can be studied using rotational spectroscopy, as demonstrated in the structural determination of 2- and 3-nitrobenzonitrile (Graneek et al., 2018).
Chemical Reactions and Properties
- Reactions of nitrobenzonitriles, which are structurally similar to 5-nitro-2-propoxybenzonitrile, include hydrogenation processes and reactions with various amines and amino acids. These reactions are indicative of the chemical behavior of nitrobenzonitriles (Wilshire, 1967).
Physical Properties Analysis
- The physical properties of nitrobenzonitriles, such as dipole moments and electron density distribution, can be assessed using techniques like microwave spectroscopy, which may be applicable to 5-nitro-2-propoxybenzonitrile (Graneek et al., 2018).
Chemical Properties Analysis
- The chemical properties of nitrobenzonitriles include their reactivity, as shown in studies involving hydrogenation using Raney nickel catalysts. Such studies provide insights into the behavior of compounds like 5-nitro-2-propoxybenzonitrile under different conditions (Koprivova & Červený, 2008).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Nitro-2-propoxybenzonitrile is used in the synthesis of various novel chemical compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. These reactions are significant for producing new compounds, which are identified and characterized using techniques like NMR, IR, MS spectra, and elemental analysis (Li et al., 2006).
Hydrogenation Reactions
5-Nitro-2-propoxybenzonitrile plays a role in hydrogenation reactions. The position of the nitro group relative to the nitrile group significantly affects the hydrogenation process. For example, while 3- and 4-nitrobenzonitriles are hydrogenated to their primary amines, 2-nitrobenzonitrile undergoes transformation via intramolecular oxidation. Understanding these mechanisms is crucial for industrial applications (Koprivova & Červený, 2008).
Photophysical Characterization
5-Nitro-2-propoxybenzonitrile derivatives have been studied for their photophysical properties. These studies include the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs). Understanding these properties is essential for developing advanced materials for electronic applications (García-López et al., 2014).
Vibrational Spectroscopy
The compound has been studied using vibrational spectroscopy and ab initio calculations. Such studies involve the preparation of derivatives like 5-nitro-2-(p-fluorophenyl)benzoxazole and analyzing them using FT-IR spectrum, with theoretical examination using quantum chemistry codes. This research is significant for understanding the molecular structure and properties of these compounds (Mary et al., 2008).
Corrosion Inhibition
Derivatives of 5-nitro-2-propoxybenzonitrile, like 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, are studied as corrosion inhibitors for mild steel in acidic environments. Such research is vital for industrial applications where corrosion resistance is essential (Verma et al., 2015).
In Vitro Anticancer Studies
Nitrile-functionalized silver(I)–N-heterocyclic carbene complexes based on 5-nitro-2-propoxybenzonitrile derivatives have been synthesized and investigated for their potential as anticancer agents. These complexes undergo in vitro studies to evaluate their effectiveness against cancer cell lines (Zulikha et al., 2014).
Propiedades
IUPAC Name |
5-nitro-2-propoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTYDHXIKNWYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-propoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)
![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)
![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)